molecular formula C12H16O3 B7752037 4-(2,6-dimethylphenoxy)butanoic Acid CAS No. 853743-95-0

4-(2,6-dimethylphenoxy)butanoic Acid

Cat. No.: B7752037
CAS No.: 853743-95-0
M. Wt: 208.25 g/mol
InChI Key: LGFQFIRVICKGHO-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenoxy)butanoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is a derivative of butanoic acid, featuring a phenoxy group substituted with two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylphenoxy)butanoic acid typically involves the reaction of 2,6-dimethylphenol with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a butyric acid derivative . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dimethylphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dichlorophenoxy)butanoic acid
  • 4-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid
  • 4-(2-Chlorophenoxy)butanoic acid
  • 4-(4-Ethylphenoxy)butanoic acid
  • 4-(2-Oxopiperidin-1-yl)butanoic acid
  • 4-(2,6-Dibromo-4-tert-butylphenoxy)butanoic acid
  • 4-(1,3-Dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride
  • 4-(5-Chloro-2-methoxyphenyl)butanoic acid
  • 4-[4-(Chlorosulfonyl)-2-methylphenoxy]butanoic acid
  • 4-(2-Bromo-4-ethylphenoxy)butanoic acid

Uniqueness

4-(2,6-Dimethylphenoxy)butanoic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenoxybutanoic acids and can lead to different interactions with molecular targets and pathways .

Properties

IUPAC Name

4-(2,6-dimethylphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-5-3-6-10(2)12(9)15-8-4-7-11(13)14/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFQFIRVICKGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289435
Record name 4-(2,6-Dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853743-95-0
Record name 4-(2,6-Dimethylphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853743-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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